VX-950(Telaprevir)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Telaprevir, marketed under the brand names Incivek and Incivo, is a pharmaceutical drug used for the treatment of hepatitis C. It was co-developed by Vertex Pharmaceuticals and Johnson & Johnson. This compound is particularly effective against hepatitis C genotype 1 viral infections .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of telaprevir involves several key steps, including biocatalytic desymmetrization and multicomponent reactions. One efficient synthesis method features a biocatalytic desymmetrization and two multicomponent reactions as the key steps . The classical issue of lack of stereoselectivity in Ugi- and Passerini-type reactions is circumvented in this method .
Industrial Production Methods: Industrial production methods for telaprevir involve the preparation of intermediates through condensation reactions. The raw materials used are simple and easy to obtain, and the reaction conditions are mild, making the process suitable for industrial application .
化学反応の分析
Types of Reactions: Telaprevir undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in the synthesis of telaprevir include pyrazine-2-carbonylamino, cyclohexyl, and other organic compounds. The reaction conditions are typically mild, involving biocatalytic and multicomponent reactions .
Major Products: The major product formed from these reactions is telaprevir itself, which is a hydrophobic but orally active peptidomimetic compound .
科学的研究の応用
Telaprevir has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, telaprevir serves as a model compound for studying protease inhibitors and their synthetic routes .
Biology: In biology, telaprevir is used to study the mechanisms of viral replication and the role of protease enzymes in this process .
Medicine: In medicine, telaprevir is primarily used for the treatment of chronic hepatitis C virus infections. It is used in combination with other antivirals to achieve a sustained virologic response .
Industry: In the pharmaceutical industry, telaprevir is used as a reference compound for the development of new antiviral drugs .
作用機序
Telaprevir exerts its effects by inhibiting the NS3/4A serine protease enzyme, which is essential for the replication of the hepatitis C virus . By inhibiting this enzyme, telaprevir prevents the cleavage of the viral polyprotein into mature proteins, thereby disrupting the viral replication cycle . The molecular targets involved in this process include the NS3/4A protease enzyme and its catalytic triad consisting of histidine, aspartate, and serine .
類似化合物との比較
- Boceprevir
- Simeprevir
- Grazoprevir
Comparison: Telaprevir is unique among protease inhibitors due to its specific inhibition of the NS3/4A serine protease enzyme in hepatitis C virus genotype 1 . Compared to boceprevir and simeprevir, telaprevir has shown higher efficacy in achieving sustained virologic response when used in combination with peginterferon and ribavirin . Grazoprevir, another protease inhibitor, also targets the NS3/4A enzyme but has a different resistance profile and pharmacokinetic properties .
特性
IUPAC Name |
2-[2-[[2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[1-(cyclopropylamino)-1,2-dioxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53N7O6/c1-5-10-25(29(44)34(48)39-23-15-16-23)40-33(47)28-24-14-9-13-22(24)20-43(28)35(49)30(36(2,3)4)42-32(46)27(21-11-7-6-8-12-21)41-31(45)26-19-37-17-18-38-26/h17-19,21-25,27-28,30H,5-16,20H2,1-4H3,(H,39,48)(H,40,47)(H,41,45)(H,42,46) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAWEDCPNXPBQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3CCCC3CN2C(=O)C(C(C)(C)C)NC(=O)C(C4CCCCC4)NC(=O)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53N7O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870348 |
Source
|
Record name | 2-(2-{2-Cyclohexyl[(pyrazine-2-carbonyl)amino]acetamido}-3,3-dimethylbutanoyl)-N-[1-(cyclopropylamino)-1,2-dioxohexan-3-yl]octahydrocyclopenta[c]pyrrole-1-carboxamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。